(3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride
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Overview
Description
(3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride is a chemical compound that features a thiazole ring, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride typically involves the reaction of thiazole derivatives with appropriate amino alcohols. One common method includes the use of succinic anhydride and aminoguanidine hydrochloride as starting materials . The reaction conditions often involve microwave irradiation to facilitate the nucleophilic opening of the succinimide ring, followed by recyclization to form the desired thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The use of continuous flow reactors and optimized microwave irradiation can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions on the thiazole ring can introduce various functional groups.
Scientific Research Applications
(3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The thiazole ring can interact with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazoles: These compounds also contain a thiazole ring and have similar biological activities.
1,2,4-triazoles: These compounds are known for their antimicrobial and anticancer properties.
Uniqueness
(3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride is unique due to its specific combination of functional groups, which allows for versatile chemical reactions and interactions with biological targets. This makes it a valuable compound in both research and industrial applications.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-amino-2-(1,3-thiazol-5-yl)acetic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Thionyl chloride", "Isopropyl alcohol", "Sodium borohydride", "Hydrochloric acid", "Ethanol", "Sodium cyanoborohydride", "Hydrochloric acid", "Acetic acid", "Sodium acetate", "Sodium borohydride", "Hydrochloric acid", "Methanol" ], "Reaction": [ "Step 1: Conversion of 2-amino-2-(1,3-thiazol-5-yl)acetic acid to 2-(1,3-thiazol-5-yl)acetonitrile", "a. Dissolve 2-amino-2-(1,3-thiazol-5-yl)acetic acid in water", "b. Add sodium nitrite and hydrochloric acid to the solution", "c. Stir the mixture at room temperature for 30 minutes", "d. Add sodium hydroxide to the solution to adjust the pH to 8-9", "e. Add thionyl chloride dropwise to the solution while stirring", "f. Heat the mixture at 60°C for 2 hours", "g. Cool the mixture to room temperature and add isopropyl alcohol", "h. Filter the precipitate and wash with isopropyl alcohol", "i. Dry the product under vacuum to obtain 2-(1,3-thiazol-5-yl)acetonitrile", "Step 2: Reduction of 2-(1,3-thiazol-5-yl)acetonitrile to (3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol", "a. Dissolve 2-(1,3-thiazol-5-yl)acetonitrile in ethanol", "b. Add sodium borohydride to the solution while stirring", "c. Heat the mixture at reflux for 2 hours", "d. Cool the mixture to room temperature and add hydrochloric acid", "e. Filter the precipitate and wash with water", "f. Dry the product under vacuum to obtain (3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol", "Step 3: Formation of (3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride", "a. Dissolve (3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol in acetic acid", "b. Add sodium acetate to the solution while stirring", "c. Add sodium borohydride to the solution while stirring", "d. Heat the mixture at reflux for 2 hours", "e. Cool the mixture to room temperature and add hydrochloric acid", "f. Filter the precipitate and wash with methanol", "g. Dry the product under vacuum to obtain (3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride" ] } | |
CAS No. |
2728725-13-9 |
Molecular Formula |
C6H12Cl2N2OS |
Molecular Weight |
231.1 |
Purity |
95 |
Origin of Product |
United States |
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